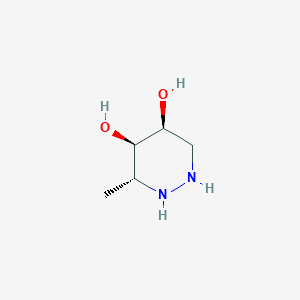
(2S,4S)-4-((terc-butoxicarbonil)amino)pirrolidina-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves complex organic reactions that yield highly functionalized compounds. One method involves the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method, confirmed through spectroscopy and X-ray diffraction studies (Naveen et al., 2007). Another synthesis pathway focuses on the one-pot synthesis method, showcasing the efficiency and versatility in synthesizing pyrrolidine derivatives (Galenko et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including the (2S,4S)-methyl variant, has been extensively analyzed. Studies have detailed the crystal structure, showcasing the compound's conformation and intermolecular interactions. For example, the structure of a chiral pyrrolidine derivative was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations, emphasizing the compound's enantiopure coordination properties (Wang & Englert, 2019).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, demonstrating their reactive nature and applicability in synthesizing more complex molecules. For instance, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids illustrates the reactivity of the pyrrolidine core in forming compounds with biological relevance (Jones et al., 1990).
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
Este compuesto es un intermedio en la síntesis de varios fármacos. Su pureza quiral es crucial para la producción de medicamentos que requieren una estereoquímica específica para ser efectivos. Por ejemplo, se ha utilizado en la síntesis de Velpatasvir, un fármaco antiviral para el tratamiento de la hepatitis C .
Química Verde
En el contexto de la fabricación verde, este compuesto ha estado involucrado en estudios para mejorar los procesos de separación quiral. Estos estudios apuntan a aumentar el rendimiento, la economía atómica y la eficiencia de la masa de reacción al mismo tiempo que reducen la intensidad de la masa del proceso, haciendo que la producción sea más respetuosa con el medio ambiente .
Safety and Hazards
Propiedades
IUPAC Name |
methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVDTYOYUAFQA-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162016 |
Source


|
| Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168263-82-9 |
Source


|
| Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168263-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,a2-aPropanediol, 3-a[[4-a[(2-ahydroxyethyl)amethylamino]a-a2-anitrophenyl]aamino]a-a, hydrochloride (1:1)](/img/structure/B1171135.png)
![ETHYL 5-[(3S)-3-(ACETYLTHIO)-4-(TERT-BUTOXYCARBONYLAMINO)BUTYL]THIOPHENE-2-CARBOXYLATE](/img/no-structure.png)


![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1171159.png)
